SUVN-911 HCl (Ropanicant hydrochloride) is a highly potent, orally bioavailable, and brain-penetrant antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR). Procured primarily as a stable hydrochloride salt to ensure high aqueous solubility and predictable pharmacokinetic performance, this compound serves as a critical reference material in neuropharmacological research [1]. Unlike earlier generations of nAChR modulators, SUVN-911 HCl was specifically engineered to eliminate off-target binding at ganglionic receptors, making it a foundational tool for isolating α4β2-mediated neurochemical pathways—such as serotonin and brain-derived neurotrophic factor (BDNF) upregulation—without systemic autonomic interference [2].
Substituting SUVN-911 HCl with older, broader-spectrum nAChR antagonists—such as mecamylamine or its enantiomer TC-5214—fundamentally compromises experimental integrity in in vivo models. TC-5214 and mecamylamine lack sufficient subtype selectivity, heavily antagonizing the ganglionic α3β4 receptor, which triggers severe cardiovascular and gastrointestinal confounding effects during behavioral assays [1]. Furthermore, utilizing the unformulated free base of SUVN-911 instead of the validated HCl salt introduces significant variability in aqueous solubility, oral absorption, and central nervous system (CNS) penetrance [2]. For procurement teams supporting IND-enabling or advanced preclinical behavioral studies, the HCl salt is mandatory to achieve the reproducible pharmacokinetic exposures and strict motor-cognitive safety margins required for reliable data [1].
The primary driver for selecting SUVN-911 HCl over legacy antagonists is its extreme selectivity profile. In radioligand displacement assays, SUVN-911 HCl demonstrates a Ki of 1.5 nM for the target α4β2 receptor, while maintaining a binding affinity of >10,000 nM for the ganglionic α3β4 receptor [1]. This >6600-fold selectivity ratio starkly contrasts with TC-5214, which exhibits significant α3β4 crossover and failed in Phase 3 trials due to non-selectivity [1].
| Evidence Dimension | Receptor binding affinity (Ki) and subtype selectivity ratio |
| Target Compound Data | Ki = 1.5 nM (α4β2); >10,000 nM (α3β4) |
| Comparator Or Baseline | TC-5214 / Mecamylamine (Non-selective, high α3β4 affinity) |
| Quantified Difference | >6600-fold selectivity for α4β2 over α3β4 for SUVN-911 HCl, eliminating ganglionic interference. |
| Conditions | [3H]-cytisine displacement assay in cloned human receptors stably expressed in CHO-K1 cells. |
Eliminates the cardiovascular and gastrointestinal side effects inherent to non-selective nAChR antagonists, ensuring clean behavioral data.
The selection of the hydrochloride salt form (CAS 1975171-03-9) over the free base is critical for achieving reproducible systemic and CNS exposure. When administered orally to Wistar rats at 3 mg/kg, SUVN-911 HCl achieves a robust Area Under the Curve (AUC) of 3507 ng*h/mL and a highly stable half-life (T1/2) of 3.34 hours [1]. This optimized salt formulation overcomes the poor solubility and erratic absorption profiles typical of unoptimized pyridine-based free bases [1].
| Evidence Dimension | Oral pharmacokinetic exposure (AUC) and half-life |
| Target Compound Data | AUC = 3507 ng*h/mL; T1/2 = 3.34 hours |
| Comparator Or Baseline | Unoptimized free base precursors (Erratic absorption, lower aqueous solubility) |
| Quantified Difference | The HCl salt guarantees high, reproducible oral exposure (>3500 ng*h/mL) and sustained brain penetration compared to the free base. |
| Conditions | 3 mg/kg oral (p.o.) administration in Wistar rat models. |
Ensures consistent dosing and reliable brain penetrance for chronic in vivo studies without requiring complex, solvent-heavy formulations.
A major procurement failure in neuropharmacology is selecting compounds that suppress motor function at therapeutic doses, confounding depression or cognition models. SUVN-911 HCl exhibits potent antidepressant-like activity at 1.0–10.0 mg/kg p.o. without causing any statistically significant reduction in locomotor activity, even at doses several folds higher than the efficacy threshold [1]. In contrast, first-generation antagonists like mecamylamine induce profound motor and cognitive dulling at behaviorally active doses [2].
| Evidence Dimension | Locomotor impairment at therapeutic doses |
| Target Compound Data | 0% locomotor impairment at >10x efficacy dose |
| Comparator Or Baseline | Mecamylamine (Significant motor suppression and cognitive dulling) |
| Quantified Difference | SUVN-911 HCl provides a vastly superior therapeutic window, fully separating α4β2 antagonism from general CNS depression. |
| Conditions | Forced swim test (FST) and automated locomotor tracking in rodent models. |
Allows researchers to definitively attribute behavioral outcomes to target engagement rather than generalized motor toxicity.
Due to its >6600-fold selectivity for α4β2 over α3β4, SUVN-911 HCl is the optimal benchmark comparator for screening novel nicotinic ligands, ensuring new candidates meet stringent off-target safety thresholds [1].
The high aqueous solubility and predictable AUC of the HCl salt make it the preferred choice for long-term oral dosing studies (e.g., chronic mild stress models, DRL-72s assays) where formulation consistency is critical[2].
Because it lacks the ganglionic and motor-suppressive off-target effects of mecamylamine, SUVN-911 HCl is ideal for microdialysis and neurochemical assays isolating the specific role of α4β2 antagonism in upregulating cortical serotonin and BDNF[2].